molecular formula C17H25FN2O4S B8069846 Calpain Inhibitor VI

Calpain Inhibitor VI

Cat. No.: B8069846
M. Wt: 372.5 g/mol
InChI Key: WSJWUIDLGZAXID-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calpain Inhibitor VI is a synthetic compound known for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The inhibition of calpain activity has been explored for therapeutic applications, particularly in neurodegenerative diseases, cardiovascular diseases, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calpain Inhibitor VI typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and solvent extraction to isolate the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Calpain Inhibitor VI undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing its specificity and potency.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced specificity .

Scientific Research Applications

Calpain Inhibitor VI has been extensively studied for its potential therapeutic applications:

    Neurodegenerative Diseases: It has shown promise in preventing calpain-mediated neuronal damage in conditions such as Alzheimer’s disease and Parkinson’s disease.

    Cardiovascular Diseases: The compound has been investigated for its role in reducing myocardial infarction and ischemia-reperfusion injury.

    Cancer: this compound has demonstrated anti-tumor activity by inhibiting calpain-mediated processes involved in cancer cell proliferation and metastasis.

    Other Applications: The compound is also explored for its potential in treating cataracts, muscular dystrophy, and inflammatory diseases

Mechanism of Action

Calpain Inhibitor VI exerts its effects by binding to the active site of calpain enzymes, thereby preventing the proteolytic cleavage of their substrates. This inhibition disrupts various cellular processes regulated by calpains, such as cytoskeletal remodeling, signal transduction, and apoptosis. The molecular targets include calpain 1 and calpain 2, which are involved in neurodegenerative and cardiovascular diseases .

Comparison with Similar Compounds

    Calpain Inhibitor I: Another potent calpain inhibitor with a different chemical structure but similar inhibitory activity.

    Calpain Inhibitor II: Known for its specificity towards calpain 1 and calpain 2.

    MDL28170: A widely studied calpain inhibitor with applications in neuroprotection and cancer therapy.

Uniqueness of Calpain Inhibitor VI: this compound is unique due to its high specificity and potency in inhibiting calpain activity. It has shown superior efficacy in various preclinical models compared to other inhibitors. Additionally, its favorable pharmacokinetic properties make it a promising candidate for therapeutic development .

Properties

IUPAC Name

(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJWUIDLGZAXID-HOCLYGCPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190274-53-4
Record name N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.